tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-6-13(9-16)5-4-10(14)8-15-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
TXZXAKDNFICILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CN2)F |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction via Cyclization
The spiro[4.5]decane scaffold is typically synthesized through cyclization reactions. A common approach involves reacting a cyclohexanone derivative with a bifunctional amine under reductive amination conditions. For example:
-
Knoevenagel condensation : Cyclohexanone and malononitrile form a cyclohexenyl intermediate.
-
Reductive amination : The enamine intermediate is reduced to form the piperidine ring.
Alternative methods include ring-closing metathesis (RCM) using Grubbs catalysts or intramolecular nucleophilic substitution.
Fluorination Strategies
Introducing fluorine at position 8 requires careful selection of fluorinating agents:
-
Electrophilic fluorination : Using Selectfluor™ or -fluorobenzenesulfonimide (NFSI) on a pre-formed spirocyclic enamine.
-
Nucleophilic displacement : Replacing a leaving group (e.g., bromide) with fluoride ions (e.g., KF or TBAF).
Example protocol :
Boc Protection of the Secondary Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
-
Dissolve 8-fluoro-2,6-diazaspiro[4.5]decane in dichloromethane.
-
Add Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv).
Yield : 85–90% after silica gel chromatography (heptane/ethyl acetate gradient).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves fluoride solubility in nucleophilic substitutions.
-
Acid scavengers : Triethylamine neutralizes HCl generated during Boc protection.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using gradients of heptane and ethyl acetate (70:30 to 50:50). The Boc-protected compound typically elutes at (TLC, heptane/EtOAc 60:40).
Spectroscopic Data
-
-NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc CH), 3.20–3.60 (m, 8H, spirocycle CH), 4.75 (br s, 1H, NH).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Fluorination Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | Cyclohexanone + malononitrile | Selectfluor™ | 72 | 98 |
| Ring-Closing Metathesis | Diene + diamine | KF | 65 | 95 |
| Nucleophilic Substitution | 8-Bromo derivative | TBAF | 78 | 97 |
Industrial-Scale Considerations
Chemical Reactions Analysis
tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its pharmacological properties, particularly as a potential drug candidate due to its ability to interact with biological targets. Some key areas include:
- Anticancer Activity : Research indicates that compounds with diazaspiro structures can exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine may enhance bioavailability and metabolic stability.
- Neuropharmacology : The unique structure may influence neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders.
Synthetic Organic Chemistry
tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for:
- Functionalization Reactions : The presence of the tert-butyl group and the fluorine atom can facilitate various substitution reactions, making it a versatile building block in organic synthesis.
- Spirocyclic Compound Synthesis : The compound can be used to create other spirocyclic structures, which are valuable in drug discovery due to their unique three-dimensional frameworks.
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.
- Fluorinated Materials : The introduction of fluorine can impart unique characteristics to materials, such as increased hydrophobicity and chemical resistance.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of diazaspiro compounds, including this compound, for their cytotoxic effects against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent.
Case Study 2: Synthesis of Spirocyclic Compounds
In a research project focused on synthesizing novel spirocyclic compounds for pharmaceutical applications, this compound was employed as a key intermediate. The study demonstrated successful transformations leading to biologically active derivatives with improved potency.
Mechanism of Action
The mechanism of action of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biological activities through inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Key Observations:
9-Oxa derivative: The oxygen atom in the spiro ring may alter ring strain and hydrogen-bonding capacity, affecting receptor binding . Fluorine at position 8: Expected to enhance metabolic stability and lipophilicity, critical for CNS penetration. Fluorine’s electronegativity may also influence electronic interactions in target binding .
Synthetic Accessibility :
- The 7-oxo derivative is commercially available but requires stringent storage conditions (2–8°C), suggesting instability at higher temperatures .
- The 9-oxa analog is a liquid at room temperature, simplifying handling but posing challenges in crystallization .
Hazard Profiles: The 7-oxo compound has a GHS warning for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating rigorous safety protocols . No hazard data are provided for the 9-oxa derivative, though its liquid state may pose spillage risks .
Biological Activity
tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is a compound belonging to the diazaspiro family, characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H23FN2O2
- Molecular Weight : 258.33 g/mol
- CAS Number : 1638757-71-7
- Appearance : Colorless to pale yellow solid
The presence of a fluoro group at the 8-position and a carboxylate functional group contributes to the compound's reactivity and biological properties. The spirocyclic structure is believed to enhance interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Biological Activity
Research indicates that compounds within the diazaspiro family exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound shows significant activity against various pathogens. The fluoro substituent enhances lipophilicity, which may improve membrane permeability and bioavailability .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .
- Anticancer Potential : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. The spirocyclic structure may play a crucial role in its ability to induce apoptosis in tumor cells .
The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, possibly involving enzyme inhibition or modulation of signaling pathways related to cell proliferation and apoptosis .
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of diazaspiro compounds, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
- Cytotoxicity in Cancer Cells : A recent study evaluated the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells. Results indicated that at concentrations above 50 µM, significant cell death was observed compared to control groups, suggesting its potential as an anticancer agent .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the spirocyclic framework.
- Introduction of the fluoro substituent at the 8-position.
- Carboxylation to yield the final product.
Optimization of reaction conditions is essential to achieve high yields and purity .
Comparative Analysis
The following table summarizes key features and biological activities of related diazaspiro compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C13H23FN2O2 | Fluorine at 8-position | Antimicrobial, anticancer |
| tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate | C13H22F2N2O2 | Difluorinated structure | Enhanced biological activity due to multiple fluorine atoms |
| tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate | C13H23FN2O2 | Different fluorine position | Insights into structure–activity relationships |
Q & A
Q. What synthetic strategies are recommended for preparing tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate with high stereochemical purity?
Methodological Answer: The synthesis typically involves sequential protection, cyclization, and fluorination steps. Key considerations include:
- Protection of the amine : Use tert-butyloxycarbonyl (Boc) groups to protect the secondary amine during spirocycle formation, as seen in analogous spirocyclic compounds (e.g., tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate) .
- Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents) or electrophilic fluorination reagents (e.g., Selectfluor®). Monitor reaction progress via NMR to confirm regioselectivity.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the spirocyclic core, potentially enhancing metabolic stability and binding affinity in drug candidates.
- Conformational Rigidity : The spirocyclic structure restricts rotational freedom, which can be quantified via density functional theory (DFT) calculations. Compare with non-fluorinated analogs (e.g., tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate) to assess fluorine’s impact .
- Solubility : Fluorine may reduce aqueous solubility; use logP measurements (e.g., shake-flask method) to validate.
Q. What computational methods are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). The spirocyclic core’s rigidity may favor binding to hydrophobic pockets .
- Pharmacokinetic Modeling : Predict ADME properties using QSAR models. Fluorine’s impact on metabolic stability can be compared to analogs like tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate .
- MD Simulations : Assess conformational dynamics in solvated systems (e.g., GROMACS) to study fluorine’s role in maintaining bioactive conformations.
Q. How can contradictions in reaction yields under varying conditions be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For fluorination, test solvents like DMF vs. acetonitrile .
- Mechanistic Studies : Employ NMR kinetics to identify rate-limiting steps. Competing pathways (e.g., elimination vs. substitution) may explain yield discrepancies.
- Byproduct Analysis : Characterize side products via LC-MS or GC-MS. For example, tert-butyl 8-oxo derivatives may form via hydrolysis under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
